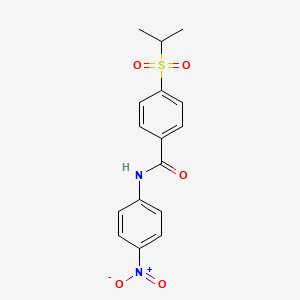
4-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide” is a complex organic molecule. It contains an amide group (-CONH2), a nitro group (-NO2), and an isopropylsulfonyl group (-SO2CH(CH3)2). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the amide, benzene ring, and nitro group, which could have interesting effects on the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and nitro groups could increase the compound’s solubility in polar solvents .Scientific Research Applications
Crystal Structure Analysis
4-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide has been a subject of interest in crystal structure analysis. For instance, Saeed, Hussain, and Flörke (2008) synthesized and characterized 2-Nitro-N-(4-nitrophenyl)benzamide, focusing on its crystal structure using single-crystal X-ray diffraction data. This type of study is crucial for understanding the molecular and atomic arrangement of such compounds, which has implications in material science and chemistry (Saeed, Hussain, & Flörke, 2008).
Inhibitory Activity in Biochemistry
Research by Ulus et al. (2013) involved synthesizing derivatives of 4-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide to investigate their inhibitory effects on certain enzymes. They found that these compounds showed significant inhibitory activity against cytosolic carbonic anhydrase isoforms, which are important in various physiological processes (Ulus et al., 2013).
Chemosensor Development
Yue Sun, Guofeng Wang, and W. Guo (2009) developed a series of N-nitrophenyl benzamide derivatives, including structures similar to 4-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide, as chemosensors for cyanide detection in aqueous environments. Their work emphasizes the practical application of these compounds in monitoring cyanide concentrations, which is critical in environmental science and safety monitoring (Sun, Wang, & Guo, 2009).
Corrosion Inhibition
Ankush Mishra and colleagues (2018) examined the role of N-phenyl-benzamide derivatives, similar in structure to 4-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide, in corrosion inhibition. Their research revealed that these compounds can significantly inhibit corrosion in certain metals, which has industrial implications, especially in material science and engineering (Mishra et al., 2018).
Antimicrobial and Antidiabetic Research
Samridhi Thakal, Amit Singh, and Vikramjeet Singh (2020) explored the antidiabetic potential of derivatives of 4-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide. They found these compounds to be potent inhibitors against specific enzymes, suggesting their use in developing new antidiabetic drugs. Additionally, their antimicrobial potential was highlighted, underlining the versatility of these compounds in pharmaceutical research (Thakal, Singh, & Singh, 2020).
Spectroscopic Analysis
The work by L. Ushakumari et al. (2008) on 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, a compound structurally related to 4-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide, involves vibrational spectroscopic studies. This kind of research provides deep insights into the molecular behavior of such compounds, which is essential in developing advanced materials and chemical analysis techniques (Ushakumari et al., 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-nitrophenyl)-4-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-11(2)24(22,23)15-9-3-12(4-10-15)16(19)17-13-5-7-14(8-6-13)18(20)21/h3-11H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQDEBRCNOJBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


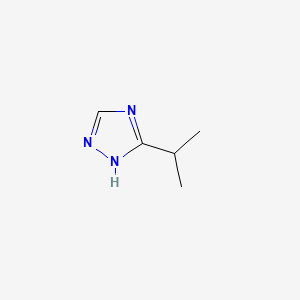
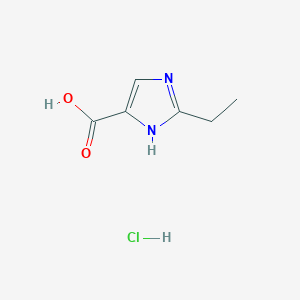
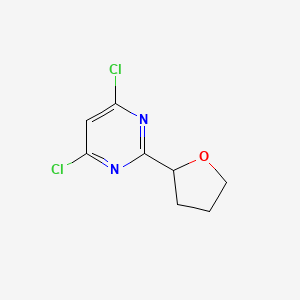

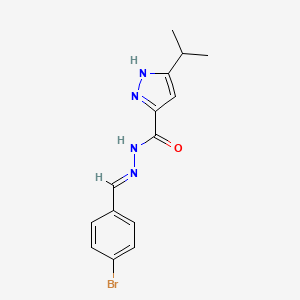
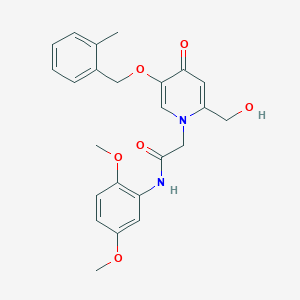
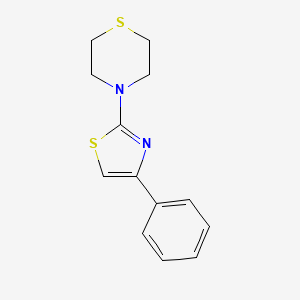
![N'-butyl-N'-[(3-chlorophenyl)methyl]ethane-1,2-diamine](/img/structure/B2424854.png)
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methylbenzimidazole](/img/structure/B2424855.png)
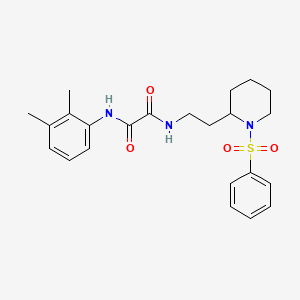
![2-Spiro[3.3]heptan-2-ylethanamine](/img/structure/B2424859.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2424862.png)
![Methyl 2-amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2424864.png)